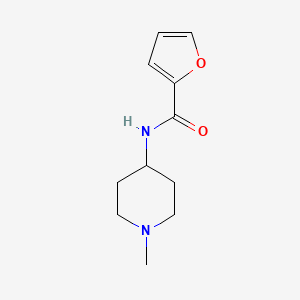
N-(2-acetylphenyl)-5-bromofuran-2-carboxamide
Descripción general
Descripción
N-(2-acetylphenyl)-5-bromofuran-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of an acetylphenyl group attached to a bromofuran carboxamide moiety, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of the Bromofuran Intermediate: The bromofuran intermediate can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acetylation of Aniline: The acetylation of aniline to form N-(2-acetylphenyl)amine is achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final step involves coupling the bromofuran intermediate with N-(2-acetylphenyl)amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-acetylphenyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Major Products Formed
Substitution: Substituted furan derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
N-(2-acetylphenyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(2-acetylphenyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the metabolism of arachidonic acid and the production of pro-inflammatory mediators.
Molecular Docking: Molecular docking studies suggest that the presence of a halogen atom at the C-6 position and a 2-aryl group enhances its inhibitory effect against COX-2.
Comparación Con Compuestos Similares
N-(2-acetylphenyl)-5-bromofuran-2-carboxamide can be compared with other similar compounds:
N-(2-acetylphenyl)benzamide: Similar structure but lacks the bromofuran moiety, resulting in different chemical and biological properties.
N-(4-acetylphenyl)-2-cyanoacetamide: Used in the synthesis of heterocyclic compounds, demonstrating different reactivity and applications.
N-(2-acetylphenyl)acetamide: Another structurally related compound with distinct chemical behavior and applications.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8(16)9-4-2-3-5-10(9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFIRALLRFHHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B3597346.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3597351.png)
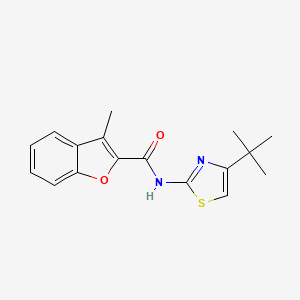
![N-[2-(2-methoxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B3597360.png)
![methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3597361.png)

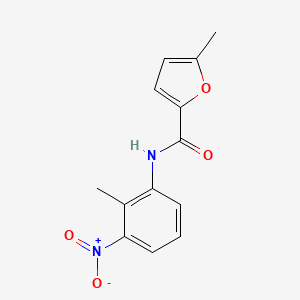

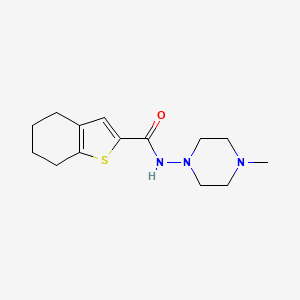
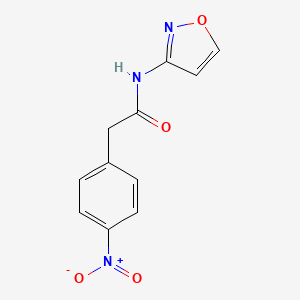
![ethyl [3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B3597397.png)
![N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3597411.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3597435.png)
